

# Technical Guide: Certificate of Analysis for 3-Hydroxy Nevirapine-d7

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## Compound of Interest

Compound Name: 3-Hydroxy Nevirapine-d7

Cat. No.: B15144959

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with a representative lot of **3-Hydroxy Nevirapine-d7**. This deuterated analog of a primary metabolite of Nevirapine is a critical tool for pharmacokinetic and metabolic studies, often utilized as an internal standard in mass spectrometry-based quantification.

## Compound Information

| Parameter         | Value  |
|-------------------|--|
| Compound Name     | 3-Hydroxy Nevirapine-d7  |
| Synonyms          | 11-Cyclopropyl-5,11-dihydro-3-hydroxy-4-(methyl-d3)-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one-d4 |
| CAS Number        | 1329836-66-9   |
| Molecular Formula | C <sub>15</sub> H <sub>7</sub> D <sub>7</sub> N <sub>4</sub> O <sub>2</sub>  |
| Molecular Weight  | 289.35 g/mol   |
| Appearance        | Off-White to Pale Yellow Solid   |
| Solubility        | Soluble in Methanol, DMSO  |
| Storage           | Store at 2-8°C, protect from light   |

## Quantitative Data

The following tables summarize the quantitative analysis of a representative batch of **3-Hydroxy Nevirapine-d7**.

**Table 2.1: Purity and Impurity Profile**

| Test                         | Method       | Specification    | Result        |
|------------------------------|--------------|------------------|---------------|
| Purity (by HPLC)             | HPLC-UV      | ≥ 98.0%          | 99.5%         |
| Isotopic Enrichment          | LC-MS/MS     | ≥ 99 atom % D    | 99.6 atom % D |
| Residual Solvents            | GC-HS        | As per USP <467> | Conforms      |
| Water Content (Karl Fischer) | KF Titration | ≤ 1.0%           | 0.2%          |

**Table 2.2: Analytical Characterization Data**

| Test                     | Method                       | Result                        |
|--------------------------|------------------------------|-------------------------------|
| <sup>1</sup> H-NMR       | 500 MHz, DMSO-d <sub>6</sub> | Conforms to structure         |
| Mass Spectrometry (ESI+) | LC-MS/MS                     | m/z 290.16 [M+H] <sup>+</sup> |
| HPLC Retention Time      | See Protocol 3.1             | 7.42 min                      |

## Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

### High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

- Instrumentation: Agilent 1200 Series HPLC system with a Diode Array Detector.
- Column: C8, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase: A gradient of Mobile Phase A (2 mM Ammonium Acetate in Water, pH 4.0) and Mobile Phase B (Acetonitrile).
- Gradient Program:
  - 0-17 min: 80% A, 20% B
  - 17-25 min: Linear gradient to 50% A, 50% B
  - 25-30 min: Hold at 50% A, 50% B
- Flow Rate: 1.0 mL/min for the first 17 minutes, then increased to 2.0 mL/min.[\[3\]](#)[\[4\]](#)
- Column Temperature: 30°C.
- Detection Wavelength: 280 nm.[\[3\]](#)[\[4\]](#)
- Injection Volume: 10 µL.
- Sample Preparation: 1 mg/mL solution in methanol.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Enrichment

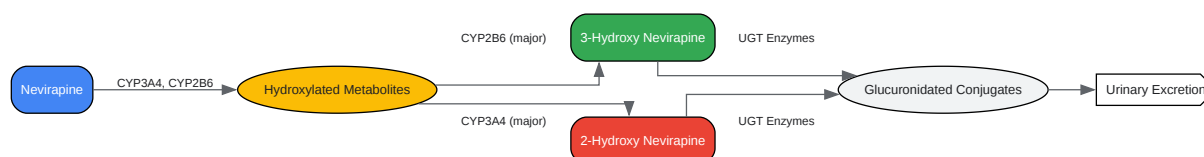
- Instrumentation: Waters ACQUITY UPLC system coupled to a Xevo TQ-S micro tandem quadrupole mass spectrometer.
- Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7  $\mu$ m particle size.
- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.
- Flow Rate: 0.5 mL/min.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Multiple Reaction Monitoring (MRM) Transitions:
  - **3-Hydroxy Nevirapine-d7**: Precursor Ion > Product Ion (e.g., 290.2 > 249.2)
  - 3-Hydroxy Nevirapine (d0): Precursor Ion > Product Ion (e.g., 283.1 > 242.1)
- Data Analysis: The isotopic distribution is determined by comparing the peak areas of the deuterated and non-deuterated species.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

- Instrumentation: Bruker Avance III 500 MHz spectrometer.
- Solvent: DMSO-d<sub>6</sub>.
- Proton (<sup>1</sup>H) NMR: The spectrum should be consistent with the structure of 3-Hydroxy Nevirapine, with the absence of a signal corresponding to the methyl group protons, confirming deuteration at this position.
- Carbon (<sup>13</sup>C) NMR: The spectrum should show the expected number of carbon signals corresponding to the chemical structure.

## Metabolic Pathway of Nevirapine

Nevirapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of 3-Hydroxy Nevirapine is a key step in this pathway.



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Caption: Metabolic pathway of Nevirapine to its hydroxylated and glucuronidated metabolites.

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